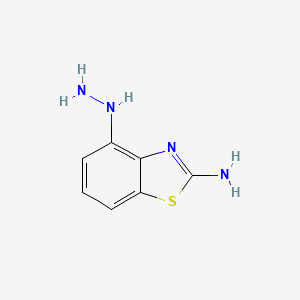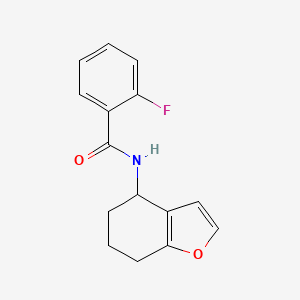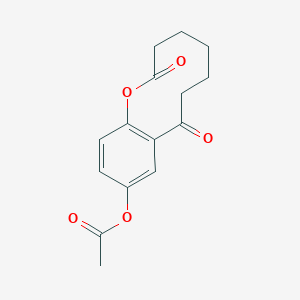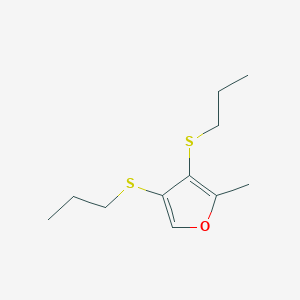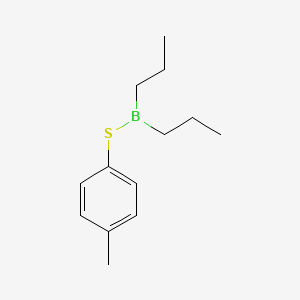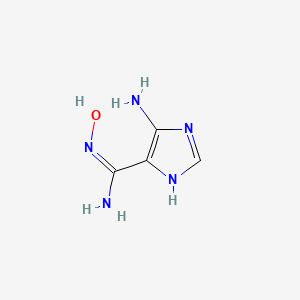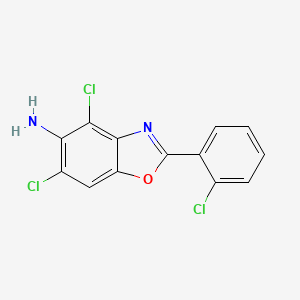
4,6-dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both benzoxazole and aniline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with 4,6-dichloro-2-formylphenol in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
4,6-Dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzoxazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while oxidation can produce a benzoxazole-quinone.
科学研究应用
4,6-Dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its antiproliferative activity against cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
作用机制
The mechanism of action of 4,6-dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: This compound shares similar structural features and is used in various chemical reactions, particularly in the synthesis of N-substituted azacalix pyrimidines.
2-(2-Chlorophenyl)-2H-indazole: Another compound with a similar aromatic structure, used for its antiprotozoal activity.
Uniqueness
4,6-Dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its combination of benzoxazole and aniline moieties, which confer specific chemical reactivity and biological activity.
属性
分子式 |
C13H7Cl3N2O |
|---|---|
分子量 |
313.6 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Cl3N2O/c14-7-4-2-1-3-6(7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 |
InChI 键 |
NTIYCVWWUSFIEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


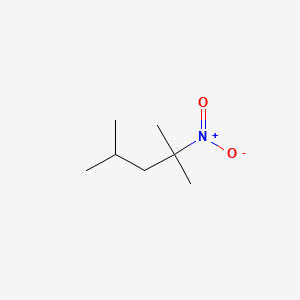
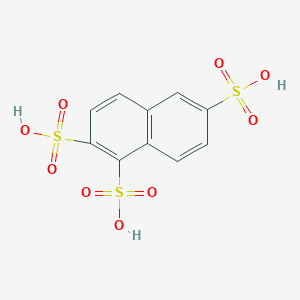
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)
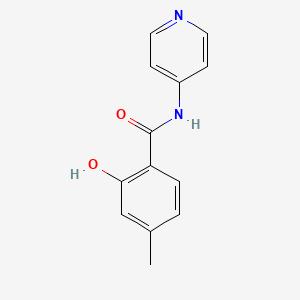
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
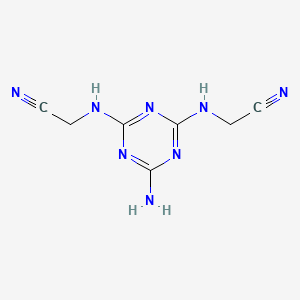
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
